Ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate
CAS No.: 1803818-88-3
Cat. No.: VC2755535
Molecular Formula: C11H10Cl2F2O3
Molecular Weight: 299.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1803818-88-3 |
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Molecular Formula | C11H10Cl2F2O3 |
Molecular Weight | 299.09 g/mol |
IUPAC Name | ethyl 2-[2,4-dichloro-6-(difluoromethoxy)phenyl]acetate |
Standard InChI | InChI=1S/C11H10Cl2F2O3/c1-2-17-10(16)5-7-8(13)3-6(12)4-9(7)18-11(14)15/h3-4,11H,2,5H2,1H3 |
Standard InChI Key | RHSMQPYZZOOTJI-UHFFFAOYSA-N |
SMILES | CCOC(=O)CC1=C(C=C(C=C1Cl)Cl)OC(F)F |
Canonical SMILES | CCOC(=O)CC1=C(C=C(C=C1Cl)Cl)OC(F)F |
Introduction
Overview of the Compound
Ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate is a synthetic chemical compound primarily recognized for its applications in agricultural chemistry, particularly as a herbicide. Its molecular formula is C11H10Cl2F2O3, and it has a molecular weight of 299.09 g/mol. This compound features a phenylacetate backbone with functional groups that include two chlorine atoms, a difluoromethoxy group, and an ethyl ester moiety.
Structural Features
The structure of ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate is defined by the following components:
Feature | Description |
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Phenyl Ring Substitution | Chlorine atoms at positions 2 and 4; difluoromethoxy group at position 6. |
Ester Group | Ethyl group attached to the phenylacetate core. |
Molecular Geometry | Non-planar due to steric hindrance from substituents. |
These structural features enhance its chemical stability and biological activity, particularly in herbicidal applications.
Synthesis and Industrial Production
3.1 Laboratory Synthesis
The compound is synthesized via the reaction of 2,4-dichloro-6-(difluoromethoxy)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, forming the ester linkage.
3.2 Industrial Production
In large-scale production, optimized methods such as continuous flow reactors are employed to enhance yield and efficiency. Advanced purification techniques ensure high purity suitable for agricultural use.
Chemical Reactions
Ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate participates in several types of chemical reactions:
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Nucleophilic Substitution: The chloro substituents can undergo substitution reactions with nucleophiles like sodium methoxide.
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Oxidation: The phenyl ring can be oxidized using reagents such as potassium permanganate.
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Reduction: Catalytic hydrogenation using palladium on carbon reduces specific functional groups.
These reactions are critical for modifying the compound to explore its derivatives or improve its properties.
Mechanism of Action
This compound acts as a herbicide by inhibiting carotenoid biosynthesis in plants. Specifically, it targets the enzyme phytoene desaturase, which is essential for producing carotenoids that protect chlorophyll during photosynthesis. The inhibition disrupts photosynthesis, leading to plant death.
Applications
Ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate has diverse applications:
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Agriculture:
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Used as an active ingredient in herbicides targeting broadleaf weeds.
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Effective due to its selective toxicity toward plant species.
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Research:
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Model compound for studying herbicidal mechanisms.
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Investigated for environmental persistence and degradation pathways.
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Industrial Chemistry:
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Basis for developing new agrochemicals with improved efficacy and safety profiles.
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Comparison with Related Compounds
Compound | Key Differences |
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Ethyl 2,4-dichlorophenylacetate | Lacks the difluoromethoxy group, reducing herbicidal potency. |
Ethyl 2,4-difluorophenylacetate | Fluorine atoms replace chlorine, altering reactivity and environmental behavior. |
Ethyl 2,4-dichloro-6-methoxyphenylacetate | Methoxy group instead of difluoromethoxy group; different biological activity. |
The unique combination of chloro and difluoromethoxy substituents in ethyl 2,4-dichloro-6-(difluoromethoxy)phenylacetate enhances its herbicidal activity compared to these related compounds.
Environmental Considerations
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